molecular formula C28H38O5 B14796706 (13S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one

(13S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one

Cat. No.: B14796706
M. Wt: 454.6 g/mol
InChI Key: TZVFNUBGWDFYRL-IZGSNFAESA-N
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Description

Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of two tetrahydro-2H-pyran-2-yl groups attached to the 3 and 17 positions of the steroid nucleus. It is primarily used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- involves the protection of the hydroxyl groups at the 3 and 17 positions of estradiol. This is typically achieved by reacting estradiol with tetrahydropyranyl chloride in the presence of a base such as pyridine. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete protection of the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.

    Substitution: The tetrahydropyranyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield estrone derivatives, while reduction can produce estradiol derivatives.

Scientific Research Applications

Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- is widely used in scientific research due to its structural similarity to estradiol. Its applications include:

    Chemistry: Used as a starting material for the synthesis of various steroid derivatives.

    Biology: Employed in studies of estrogen receptor binding and activity.

    Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.

    Industry: Utilized in the development of new pharmaceuticals and biochemical assays.

Mechanism of Action

The mechanism of action of Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- involves its interaction with estrogen receptors. Upon binding to these receptors, the compound can modulate gene expression and cellular functions. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in various signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The parent compound, naturally occurring estrogen.

    Estrone: Another naturally occurring estrogen with a ketone group at the 17 position.

    Ethinylestradiol: A synthetic derivative used in oral contraceptives.

Uniqueness

Estra-1,3,5(10)-trien-6-one, 3,17-bis[(tetrahydro-2H-pyran-2-yl)oxy]-, (17beta)- is unique due to the presence of tetrahydropyranyl protecting groups, which enhance its stability and modify its biological activity. This makes it a valuable tool in research for studying estrogen receptor interactions and developing new therapeutic agents.

Properties

Molecular Formula

C28H38O5

Molecular Weight

454.6 g/mol

IUPAC Name

(13S)-13-methyl-3,17-bis(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H38O5/c1-28-13-12-20-19-9-8-18(32-26-6-2-4-14-30-26)16-22(19)24(29)17-21(20)23(28)10-11-25(28)33-27-7-3-5-15-31-27/h8-9,16,20-21,23,25-27H,2-7,10-15,17H2,1H3/t20?,21?,23?,25?,26?,27?,28-/m0/s1

InChI Key

TZVFNUBGWDFYRL-IZGSNFAESA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CC(=O)C5=C3C=CC(=C5)OC6CCCCO6

Origin of Product

United States

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